molecular formula C8H5NO2 B116396 Piperonylonitrile CAS No. 4421-09-4

Piperonylonitrile

Cat. No.: B116396
CAS No.: 4421-09-4
M. Wt: 147.13 g/mol
InChI Key: PKRWWZCDLJSJIF-UHFFFAOYSA-N
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Description

Piperonylonitrile, also known as 3,4-methylenedioxybenzonitrile, is an organic compound with the molecular formula C8H5NO2. It is a white to beige crystalline powder or needles and is a member of the benzodioxole family. This compound is notable for its use in various chemical and biological applications due to its unique structure and properties .

Scientific Research Applications

Piperonylonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It has been used to study the growth of bacterial strains such as Klebsiella pneumoniae.

    Medicine: It serves as an inhibitor of nasal cytochrome P450-dependent N-demethylase in rabbits.

    Industry: It is used in the production of fragrances and flavoring agents .

Safety and Hazards

Piperonylonitrile is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, wear protective gloves/clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Piperonylonitrile are not mentioned in the literature, it’s worth noting that the compound has been used in research to alter the growth of certain strains of K. pneumoniae . This suggests potential applications in biomedical research.

Biochemical Analysis

Biochemical Properties

Piperonylonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a biochemical assay reagent . The interactions of this compound with these biomolecules are crucial for understanding its role in biochemical pathways and reactions. The nature of these interactions often involves binding to specific sites on enzymes or proteins, influencing their activity and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . These interactions can lead to changes in gene expression and alterations in cellular metabolism, highlighting the compound’s significant impact on cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific enzymes, altering their activity and leading to either inhibition or activation of biochemical pathways . These interactions can result in changes in gene expression, further influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and metabolic functions . At high doses, this compound can exhibit toxic or adverse effects, emphasizing the need for careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . For example, it has been shown to influence the activity of enzymes involved in the biosynthesis of aromatic compounds, thereby impacting the overall metabolic processes within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for understanding its overall impact on cellular functions and processes.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization signals ensure that this compound reaches its intended site of action, where it can exert its effects on cellular functions and processes. Understanding the subcellular localization of this compound is essential for elucidating its role in biochemical pathways and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperonylonitrile can be synthesized through several methods. One common method involves the oxidation of piperonal using an oxoammonium salt. The reaction is carried out in a dichloromethane solvent with pyridine and hexamethyldisilazane (HMDS) as reagents. The reaction mixture is stirred at room temperature, and the oxoammonium salt is gradually added. The reaction progresses through a color change from yellow to deep red, indicating the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: Piperonylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Piperonylonitrile is unique due to its methylenedioxy group, which imparts distinct chemical properties. Similar compounds include:

These compounds share structural similarities but differ in their chemical reactivity and applications. This compound’s unique structure makes it particularly useful in specific chemical and biological contexts.

Properties

IUPAC Name

1,3-benzodioxole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRWWZCDLJSJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196071
Record name Benzo-1,3-dioxole-5-carbonitrile
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4421-09-4
Record name 1,3-Benzodioxole-5-carbonitrile
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Record name Piperonylonitrile
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Record name Piperonylonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 3,4 Dihydroxy benzonitrile (5.0 g, 37.0 mmol) in 20 ml of DMF was added dibromomethane (19.25 g, 110.0 mmol) and potassium carbonate (25.50 g, 184.90 mmol). The reaction mixture was heated at 120° C. for 2 h under the nitrogen atmosphere. After the completion of the reaction mixture (TLC monitoring), reaction mixture was cooled to room temperature. Water (50 ml) was added to the reaction mixture and extracted the compound with ethyl acetate (3×100 mL). The combined organic layers were dried over anhydrous Na2SO4, and evaporated to dryness under reduced pressure to give the title compound as yellow solid (5.16 g, 94.8%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
19.25 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
94.8%

Synthesis routes and methods II

Procedure details

To a stirred mixture of 200 ml of isopropanol and 1.36 g of cupric chloride at 17-23° C. was added dropwise 58 g (0.487 mole) of 29.4% aqueous ammonium hydroxide over a period of 190 min. Parallel to the addition of ammonium hydroxide, a solution of 601 g of 99% piperonal (0.396 mole) and 1.0 g of hexadecane (internal standard) in 100 ml of isopropanol was added over a period of 147 min. Parallel to the additions of ammonium hydroxide and piperonal, 150 g (2.2 moles) of 50% aqueous hydrogen peroxide was added over a period of 590 min. After the additions were finished, the mixture was worked up by stirring for 1 hour with 10% aqueous sodium sulfite, and diluted with water and chloroform. The organic layer was separated, the water layer was extracted with chloroform. After evaporation of the solvent, the weight of the crude solid product was 36.4 g (crude yield about 60%). Recrystallization of the crude from boiling heptane gave 17.9 g of crystalline piperonylonitrile; yield 30.7% of the theory.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
58 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
601 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
150 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
30.7%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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